Spirodionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

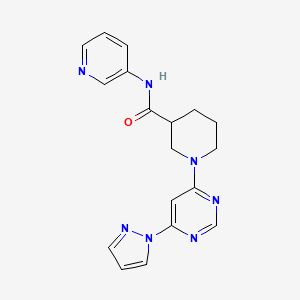

Spirodionic acid is a novel microbial metabolite with a spiro[4.5]decene skeleton . It was isolated from the strain Streptomyces sp. T/6077 . The structural elucidation was accomplished by NMR spectroscopic and mass-spectrometric studies .

Synthesis Analysis

The biosyntheses of Spirodionic acid were investigated by feeding experiments with 13C-labeled precursors . All results indicate a biogenetic sequence with metabolite 5 and sarkomycin (7) as precursors in the formation of spirocyclus 1 through an intermolecular Diels–Alder-type reaction . To elucidate the structure of Spirodionic acid, two 4-ethenylspiro[4.5]dec-6-en-1,8-diones with opposite relative configuration at C4 and C5 were prepared . The first access involved the synthesis of 3-ethenyl-2-formylcyclopentanone (8) using a three-component coupling process . A sequence of Michael addition to penten-3-one (7) and intramolecular aldol condensation then led to the highly selective formation of the 4S*,5S*-configured spirocycle 5 .Molecular Structure Analysis

Spirodionic acid has a unique spiro[4.5]decene skeleton . The structure was elucidated using NMR spectroscopic and mass-spectrometric studies .Chemical Reactions Analysis

The formation of Spirodionic acid involves an intermolecular Diels–Alder-type reaction . This reaction is part of the biosynthetic pathway of Spirodionic acid, which also involves the metabolites 5 and sarkomycin (7) .Applications De Recherche Scientifique

1. Novel Metabolite and Biosynthesis

Spirodionic Acid Discovery : Spirodionic acid, discovered as a novel microbial metabolite from Streptomyces sp., features a unique spiro[4.5]decene skeleton. Its structure was elucidated using NMR and mass spectrometric studies. This discovery highlights its potential as a new class of natural compounds for various applications (Textor et al., 2007).

Biosynthesis Investigation : The biosynthesis of spirodionic acid was explored through feeding experiments with labeled precursors, revealing an interesting biogenetic sequence involving other metabolites and a Diels-Alder-type reaction. Such studies contribute to understanding complex biosynthetic pathways in microorganisms (Textor et al., 2007).

2. Synthetic Applications

Chiral Spirodione Synthesis : The synthesis of chiral spirodione, a class of auxiliary based chiral synthon, was described for its application in asymmetric Diels-Alder reactions. This showcases spirodionic acid derivatives' role in facilitating stereoselective organic synthesis (Kandula et al., 2003).

Total Synthesis for Structural Elucidation : The total synthesis of spirodionic acid was achieved through a novel method, contributing to the determination of its absolute configuration. This synthesis approach can be pivotal in the field of natural product chemistry (Siewert et al., 2007).

3. Pharmacological Properties

- Limonoid Isolation from Azadirachta indica : A study identified a spiro-type limonoid, a derivative of spirodionic acid, from Azadirachta indica, showing moderate antimicrobial activities. This suggests potential pharmacological applications of spirodionic acid derivatives (Fan et al., 2019).

Propriétés

IUPAC Name |

10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDLVXYMKUPPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2614871.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)